molecular formula C14H14FN3O5S2 B14757128 Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid CAS No. 1534-95-8

Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid

Cat. No.: B14757128
CAS No.: 1534-95-8
M. Wt: 387.4 g/mol
InChI Key: AVNMTOCUHVKTKE-UHFFFAOYSA-N
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Description

Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid is a complex organic compound that combines the properties of both benzyl carbamimidothioate and 4-fluoro-3-nitrobenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid involves multiple steps, starting with the preparation of benzyl carbamimidothioate and 4-fluoro-3-nitrobenzenesulfonic acid separately. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, the preparation of benzyl carbamimidothioate may involve the reaction of benzyl isothiocyanate with an amine under controlled conditions. Similarly, the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid may involve the nitration of 4-fluorobenzenesulfonic acid using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For instance, oxidation of the compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid include:

  • Benzyl isothiocyanate
  • 4-fluorobenzenesulfonic acid
  • 3-nitrobenzenesulfonic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1534-95-8

Molecular Formula

C14H14FN3O5S2

Molecular Weight

387.4 g/mol

IUPAC Name

benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C8H10N2S.C6H4FNO5S/c9-8(10)11-6-7-4-2-1-3-5-7;7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-5H,6H2,(H3,9,10);1-3H,(H,11,12,13)

InChI Key

AVNMTOCUHVKTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])F

Origin of Product

United States

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